molecular formula C7H7FO2S B1334156 Fluoromethyl Phenyl Sulfone CAS No. 20808-12-2

Fluoromethyl Phenyl Sulfone

Cat. No. B1334156
CAS RN: 20808-12-2
M. Wt: 174.19 g/mol
InChI Key: DENHPZASLKBBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoromethyl phenyl sulfone is a compound of interest in the field of organic chemistry due to its potential applications in various chemical reactions and its role in the synthesis of other fluorinated organic compounds. The presence of both fluoromethyl and phenyl sulfone groups within the molecule allows it to participate in a variety of chemical transformations, making it a versatile reagent for synthetic chemists.

Synthesis Analysis

The synthesis of fluoromethyl phenyl sulfone can be achieved through multiple pathways. One such method involves the reaction of trichlorofluoromethane with thiophenoxide, followed by dechlorination to yield both monochlorofluoromethyl and fluoromethyl phenyl sulfone . Another approach includes the alkylation of lithio fluoromethyl phenyl sulfoxide, which upon pyrolysis, leads to the formation of vinyl fluorides and fluoromethylketones . Additionally, the pregeneration of fluoro(phenylsulfonyl)methyl anion has been utilized for the stereoselective monofluoromethylation of ketimines .

Molecular Structure Analysis

The molecular structure of fluoromethyl phenyl sulfone is characterized by the presence of a fluoromethyl group attached to a phenyl sulfone moiety. The electronic effects induced by the strongly electron-withdrawing fluoro-bearing sulfonimidoyl groups are significant, as they can lead to the development of super-acidifiers and super-acceptors with relevance in materials science . The molecular structure and electronic distribution within the molecule are crucial for its reactivity and the types of reactions it can participate in.

Chemical Reactions Analysis

Fluoromethyl phenyl sulfone is involved in various chemical reactions. It has been used in the highly stereoselective nucleophilic monofluoromethylation of N-(tert-butanesulfinyl)imines, affording alpha-monofluoromethylamines with nonchelation-controlled stereoselectivity . The compound also serves as a precursor for the synthesis of fluoroalkylidenes through Julia-Kocienski olefination reactions with aldehydes, where the stereoselectivity of the reaction can be tuned . Furthermore, it has been noted that (1-fluorovinyl) phenyl sulfoxide, a derivative of fluoromethyl phenyl sulfone, can undergo Diels-Alder reactions with very reactive dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoromethyl phenyl sulfone are influenced by the fluoromethyl and phenyl sulfone groups. The fluorine atom contributes to the molecule's polarity and reactivity, while the phenyl sulfone group imparts stability and the ability to participate in sulfonylation reactions. The compound's reactivity is further evidenced by its ability to form fluoro(phenylsulfinyl)methyllithium, a species that has been studied using 13C-NMR spectroscopy to understand its structure and reactivity . The luminescent properties of related sulfone derivatives, such as di[4-(4-diphenylaminophenyl)phenyl]sulfone, have been investigated, indicating that the sulfur functional group plays a key role in luminescence .

Scientific Research Applications

Facile Synthesis of α-Monofluoromethyl Alcohols

  • Fluoromethyl phenyl sulfone derivatives are utilized as versatile fluoromethylating reagents. Their application in nucleophilic monofluoromethylations of aldehydes, leading to β-monofluorinated alcohols, demonstrates their utility in synthetic chemistry (Prakash et al., 2012).

Synthesis of Fluoroalkenes

  • It serves as a reagent in the synthesis of fluoroalkenes, showcasing its role in creating compounds with fluorine-containing functional groups (Mccarthy et al., 2003).

Synthesis of α-Fluorovinylsulfones

  • The compound is used in the Peterson olefination methodology to prepare α-fluorovinylsulfones, important for their potential applications in various fields (Asakura et al., 2003).

Proton Exchange Membranes

  • In materials science, particularly for fuel cell applications, it plays a role in the synthesis of copolymers that exhibit high proton conductivities and are suitable for use as proton exchange membranes (Kim et al., 2009).

Nucleophilic Monofluoromethylation

  • The compound is used in the stereoselective nucleophilic monofluoromethylation of imines, aiding in the creation of alpha-monofluoromethylamines (Li et al., 2006).

Safety And Hazards

Fluoromethyl Phenyl Sulfone can cause skin irritation and serious eye irritation . It should be handled only in a closed system or with appropriate exhaust ventilation .

Future Directions

Fluoromethyl Phenyl Sulfone has been used in the development of high voltage lithium-ion batteries . Its oxidation potential is slightly lower than that of α-fluorinated sulfones, but it is still significantly higher than the oxidation potential of regular sulfones . This makes it a promising candidate for future research and development in the field of energy storage .

properties

IUPAC Name

fluoromethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHPZASLKBBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374616
Record name Fluoromethyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoromethyl Phenyl Sulfone

CAS RN

20808-12-2
Record name Fluoromethyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoromethyl Phenyl Sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fluoromethyl Phenyl Sulfone
Reactant of Route 2
Fluoromethyl Phenyl Sulfone
Reactant of Route 3
Fluoromethyl Phenyl Sulfone
Reactant of Route 4
Fluoromethyl Phenyl Sulfone
Reactant of Route 5
Fluoromethyl Phenyl Sulfone
Reactant of Route 6
Fluoromethyl Phenyl Sulfone

Citations

For This Compound
125
Citations
AK Saikia, S Tsuboi - The Journal of Organic Chemistry, 2001 - ACS Publications
… method for the synthesis of fluoromethyl phenyl sulfone which is an important reagent for … methods for the preparation of fluoromethyl phenyl sulfone which require costly, explosive …
Number of citations: 40 pubs.acs.org
Y Li, C Ni, J Liu, L Zhang, J Zheng, L Zhu, J Hu - Organic Letters, 2006 - ACS Publications
… using fluoromethyl phenyl sulfone (PhSO 2 CH 2 F) 15 as the monofluoromethylating agent. … compound to study the reaction with fluoromethyl phenyl sulfone 2. The reaction conditions …
Number of citations: 113 pubs.acs.org
DP Matthews, RA Persichetti… - Organic preparations and …, 1994 - Taylor & Francis
… In conclusion, we have found a convenient preparative route to the versatile fluoromethyl phenyl sulfone (4) which precludes the use of DAST or crown ethers. This procedure is …
Number of citations: 14 www.tandfonline.com
GKS Prakash, J Hu - Accounts of chemical research, 2007 - ACS Publications
… In 2006, we reported the first highly stereoselective monofluoromethylation of (R)-N-tert-butanesulfinimines using fluoromethyl phenyl sulfone (PhSO 2 CH 2 F, 3) as a novel …
Number of citations: 354 pubs.acs.org
C Ni, L Zhang, J Hu - The Journal of Organic Chemistry, 2009 - ACS Publications
… Nucleophilic (phenylsulfonyl)monofluoromethylation of esters (18) with fluoromethyl phenyl sulfone 4 was also investigated. Reactions between 4 and esters in the presence of LHMDS …
Number of citations: 52 pubs.acs.org
H Uno, K Sakamoto, T Tominaga, N Ono - Bulletin of the Chemical …, 1994 - journal.csj.jp
… (mCPBA)” or ii) condensation of fluoromethyl phenyl sulfone or sulfoxide with aldehydes" (Scheme 1). Both routes gave the similar results except for E: Z selectivity. The former route …
Number of citations: 36 www.journal.csj.jp
M Reichel, K Karaghiosoff - Angewandte Chemie International …, 2020 - Wiley Online Library
… In addition to the frequently used fluoromethyl phenyl sulfone 22, derivatives of 22, described by Hu and co-workers in 2012–2014, with substituents at the fluoromethyl carbon atom or …
Number of citations: 95 onlinelibrary.wiley.com
JR McCarthy, DP Matthews, ML Edwards… - Tetrahedron letters, 1990 - Elsevier
… tyrene ( 1Oe) : A solution of LDA (3.86 mmol) (prepared from diisopropylamine and 1.6 R BuLi in hexane) KTRP (15 mL) at -78% was added to a solution of fluoromethyl phenyl sulfone (…
Number of citations: 101 www.sciencedirect.com
X Shen, L Zhang, Y Zhao, L Zhu, G Li, J Hu - Angewandte Chemie …, 2011 - sioc.cas.cn
… [1–5] In particular, α-fluoro(phenylsulfonyl)methane (FSM) derivatives, such as difluoromethyl phenyl sulfone (PhSO2CF2H), fluoromethyl phenyl sulfone (PhSO2CH2F), and fluorobis(…
Number of citations: 51 www.sioc.cas.cn
GKS Prakash, N Shao, Z Zhang, C Ni, F Wang… - Journal of Fluorine …, 2012 - Elsevier
… α-Fluoromethyl phenyl sulfone derivatives have been extensively employed in various … of aldehydes have been achieved using fluoromethyl phenyl sulfone or fluorobis(sulfonyl)…
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.